2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-7-9-16-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLOUQLMYCNBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Pyrrolidine and Ether Amine Scaffolds in Advanced Molecular Design
The molecular architecture of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine incorporates two key structural features: a pyrrolidine (B122466) ring and an ether amine chain. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence is due to several advantageous properties, including its three-dimensional structure which allows for a thorough exploration of pharmacophore space. researchgate.netnih.gov This non-planar ring system contributes to the stereochemistry of a molecule, which can significantly influence its biological activity and binding affinity to specific protein targets. researchgate.net The nitrogen atom within the pyrrolidine ring provides a point for substitution, with a vast majority of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov This versatility has led to the incorporation of the pyrrolidine moiety in a wide array of approved drugs for various therapeutic applications. enamine.net
The ether amine portion of the molecule also plays a critical role in its potential biological interactions. Ether linkages can influence a compound's solubility and ability to form hydrogen bonds, while the terminal amine group is a key functional group for interacting with a multitude of biological targets, including receptors and enzymes. The combination of these scaffolds in this compound results in a molecule with a unique spatial arrangement of functional groups, suggesting potential for specific biological recognition.
Overview of Current Research Avenues for 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine
Retrosynthetic Dissection of the this compound Scaffold
Retrosynthetic analysis of this compound identifies several key disconnections that lead to logical and readily available starting materials. The primary bonds for disconnection are the ether linkage (C-O), the benzyl-nitrogen bond (C-N), and the bonds forming the pyrrolidine ring itself.
Primary Disconnections:
Ether Bond Disconnection (Route A): The most straightforward disconnection is at the ether linkage. This suggests a Williamson ether synthesis, breaking the molecule into two key synthons: 1-benzyl-pyrrolidin-3-ol and a 2-aminoethyl halide or a related species with a suitable leaving group (e.g., 2-bromoethylamine (B90993) or N-protected 2-ethanolamine derivatives). The precursor, 1-benzyl-pyrrolidin-3-ol, is a known compound.
N-Benzyl Bond Disconnection (Route B): A second common disconnection is at the tertiary amine, breaking the bond between the pyrrolidine nitrogen and the benzyl (B1604629) group. This points towards a synthesis involving the reductive amination of 2-(pyrrolidin-3-yloxy)-ethylamine with benzaldehyde (B42025) or the direct alkylation of this secondary amine with benzyl halide.
Pyrrolidine Ring Disconnection (Route C): A more fundamental disconnection involves the formation of the pyrrolidine ring itself. This can be envisioned through several pathways, including intramolecular cyclization of an acyclic precursor or a [3+2] cycloaddition reaction using an azomethine ylide. For instance, a precursor could be designed from the reaction of benzylamine (B48309) with suitable dielectrophiles.
These disconnections form the basis for the established and potential synthetic routes discussed in the following sections.
Established Synthetic Routes to this compound
The synthesis of this compound is typically achieved through multi-step sequences that leverage well-established chemical transformations.
Approaches via Etherification Reactions
The formation of the ether linkage is a cornerstone of synthesizing the target molecule. This is most commonly achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate.
The typical pathway involves the deprotonation of 1-benzyl-pyrrolidin-3-ol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces a leaving group from a protected 2-aminoethanol derivative, such as N-(2-bromoethyl)phthalimide or 2-(tosyloxy)ethylamine with an appropriate N-protecting group. Subsequent deprotection of the amine yields the final product. The choice of solvent (e.g., THF, DMF) and temperature can be optimized to improve reaction efficiency.
A related approach is the Mitsunobu reaction, where 1-benzyl-pyrrolidin-3-ol can be reacted with an N-protected 2-hydroxyethylamine derivative in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds under milder conditions and with inversion of stereochemistry at the alcohol carbon, which is a critical consideration in stereoselective syntheses.
Synthetic Strategies Employing Reductive Amination
Reductive amination is a versatile and widely used method for forming C-N bonds, particularly for N-benzylation. In the context of synthesizing this compound, this strategy is typically employed in the final step.
The synthesis would first focus on preparing the secondary amine intermediate, 2-(pyrrolidin-3-yloxy)-ethylamine. This intermediate can then be reacted with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-benzyl product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the reactants and the need for selectivity. Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method.
| Method | Precursors | Reagents & Conditions | Typical Yield | Reference |
| Direct Reductive Amination | 2-(Pyrrolidin-3-yloxy)-ethylamine, Benzaldehyde | NaBH(OAc)₃, Dichloromethane (DCM), Room Temp | High | |
| Two-Step (Imine Formation & Reduction) | 2-(Pyrrolidin-3-yloxy)-ethylamine, Benzaldehyde | 1. Toluene, Dean-Stark trap2. NaBH₄, Methanol | Good to High | |
| Catalytic Hydrogenation | 2-(Pyrrolidin-3-yloxy)-ethylamine, Benzaldehyde | H₂ (gas), Pd/C catalyst, Ethanol | High |
This table presents generalized conditions based on standard reductive amination procedures.
Stereoselective Synthesis of Enantiopure this compound
The pyrrolidine C3 position in the target molecule is a stereocenter, making the synthesis of single enantiomers a significant objective. The most common strategy to achieve this is to use a chiral building block from the outset.
Optically pure (R)- and (S)-1-benzyl-3-pyrrolidinol are commercially available and serve as ideal starting materials. These chiral precursors are often synthesized from enantiopure sources such as (S)- or (R)-4-hydroxyproline, which are derived from the chiral pool. The synthesis involves protecting the amine, reducing the carboxylic acid, and then introducing the benzyl group.
Using (R)-1-benzyl-3-pyrrolidinol in a Williamson ether synthesis or a Mitsunobu reaction allows for the stereospecific construction of the ether linkage. The Mitsunobu reaction is particularly notable as it proceeds with a predictable inversion of configuration at the stereocenter.
| Starting Material | Key Reaction | Product Configuration | Key Considerations | Reference |
| (R)-1-Benzyl-3-pyrrolidinol | Williamson Ether Synthesis (e.g., with NaH, N-(2-bromoethyl)phthalimide) | (R) | Retention of configuration | |
| (S)-1-Benzyl-3-pyrrolidinol | Williamson Ether Synthesis (e.g., with NaH, N-(2-bromoethyl)phthalimide) | (S) | Retention of configuration | |
| (R)-1-Benzyl-3-pyrrolidinol | Mitsunobu Reaction (with N-Boc-ethanolamine, DEAD, PPh₃) | (S) | Inversion of configuration | |
| (S)-1-Benzyl-3-pyrrolidinol | Mitsunobu Reaction (with N-Boc-ethanolamine, DEAD, PPh₃) | (R) | Inversion of configuration |
This table illustrates the stereochemical outcomes of key reactions.
Synthetic Pathways for Derivatization and Analog Development of this compound
The development of analogs from this compound is primarily focused on three key areas of the molecule: the ethylamine side chain, the N-benzyl group, and the pyrrolidine core. The following sections detail established synthetic methodologies that can be employed for these transformations.
The primary amine of the ethylamine moiety is a highly versatile functional group for introducing a wide array of substituents. Standard synthetic transformations can be employed to generate N-alkyl, N-acyl, and N-sulfonyl derivatives, among others.
N-Alkylation via Reductive Amination: Reductive amination is a powerful and widely used method for the N-alkylation of primary amines. nih.govmdpi.comresearchgate.netnih.govmdpi.com This two-step, one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their mildness and selectivity.
The general reaction is as follows:
Step 1 (Imine Formation): R'CHO + H₂N-R ⇌ R'CH=N-R + H₂O
Step 2 (Reduction): R'CH=N-R + [H] → R'CH₂-NH-R
This methodology allows for the introduction of a diverse range of alkyl and arylalkyl substituents, depending on the choice of the carbonyl compound.
Table 1: Representative Aldehydes and Ketones for Reductive Amination
| Carbonyl Compound | Resulting Substituent on Amine |
|---|---|
| Formaldehyde | Methyl |
| Acetaldehyde | Ethyl |
| Acetone | Isopropyl |
| Cyclohexanone | Cyclohexyl |
| Benzaldehyde | Benzyl |
N-Acylation: The primary amine can be readily acylated to form amide derivatives. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. These reactions are generally high-yielding and tolerate a wide range of functional groups.
Common acylating agents and coupling systems include:
Acyl Chlorides: R-COCl in the presence of a base (e.g., triethylamine, pyridine).
Acid Anhydrides: (R-CO)₂O, which can sometimes be used without an additional base.
Carboxylic Acids and Coupling Agents: Systems like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the formation of the amide bond.
Table 2: Examples of Acylating Agents for Amide Synthesis
| Acylating Agent | Resulting Amide |
|---|---|
| Acetyl chloride | N-Acetyl derivative |
| Benzoyl chloride | N-Benzoyl derivative |
| Propionic anhydride | N-Propionyl derivative |
The N-benzyl group on the pyrrolidine ring serves as a protecting group but also as a point for modification. Its removal and subsequent replacement with other substituents is a key strategy for analog development.
Debenzylation: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation. chemicalbook.com This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This process yields the secondary amine, 2-(pyrrolidin-3-yloxy)-ethylamine.
N-Alkylation and N-Arylation of the Pyrrolidine Nitrogen: Once the benzyl group is removed, the resulting secondary amine on the pyrrolidine ring can be functionalized using a variety of methods:
Reductive Amination: Similar to the terminal amine, the pyrrolidine nitrogen can undergo reductive amination with aldehydes and ketones.
N-Alkylation with Alkyl Halides: Direct alkylation with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base can introduce new alkyl groups.
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. mdpi.com
Table 3: Potential Substituents for the Pyrrolidine Nitrogen
| Reagent Type | Example Reagent | Resulting N-Substituent |
|---|---|---|
| Alkyl Halide | Iodomethane | Methyl |
| Alkyl Halide | Ethyl bromide | Ethyl |
| Aldehyde (Reductive Amination) | Cyclopentanone | Cyclopentyl |
| Aryl Halide (Buchwald-Hartwig) | Bromobenzene | Phenyl |
While modifications of the terminal amine and the N-substituent are more straightforward, derivatization of the pyrrolidine ring itself represents a more complex but potentially fruitful avenue for analog development. Synthetic strategies often involve starting from chiral precursors like hydroxyproline (B1673980) to introduce substituents at specific positions. nih.gov For the existing scaffold, functionalization might be achieved through C-H activation methodologies, although this is a more advanced and less predictable approach. The synthesis of analogs with substituted pyrrolidine rings would likely involve a de novo synthesis starting from appropriately functionalized precursors. researchgate.netnih.gov
Detailed Conformational Analysis of the Pyrrolidine Ring and Ether Linkage in this compound
Specific conformational analysis of this compound has not been reported. However, a theoretical analysis can be proposed based on the known conformational preferences of its constituent parts.
The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered envelope or twist conformations to minimize steric and torsional strain. researchgate.net The nitrogen atom and the four carbon atoms of the ring can deviate from a mean plane. The bulky N-benzyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. The substituent at the 3-position, the -(yloxy)-ethylamine group, would also have a preferred orientation, the energetics of which would depend on the interplay of steric and electronic factors. Computational modeling would be required to determine the most stable conformers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
While no specific NMR spectra for this compound are available, the expected chemical shifts and correlations can be predicted based on the molecular structure. researchgate.net
One-Dimensional NMR (¹H, ¹³C) for Backbone and Side Chain Proton/Carbon Characterization
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the pyrrolidine ring, and the ethylamine side chain.
Benzyl Group: The aromatic protons would appear in the downfield region, typically between 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet or a pair of doublets around 3.5-4.0 ppm. uci.educhemicalbook.com
Pyrrolidine Ring: The protons on the pyrrolidine ring would exhibit complex multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The proton at the 3-position, being attached to a carbon bearing an oxygen atom, would be shifted downfield relative to the other ring protons. chemicalbook.com
Ethylamine Side Chain: The methylene groups of the ethylamine side chain would also show distinct signals. The CH₂ group adjacent to the ether oxygen would be expected around 3.5-4.0 ppm, while the CH₂ group adjacent to the amine would be further upfield. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton.
Benzyl Group: The aromatic carbons would show signals in the 127-140 ppm region, with the ipso-carbon (the one attached to the CH₂ group) being distinct. The benzylic CH₂ carbon would likely resonate around 50-60 ppm. chemicalbook.com
Pyrrolidine Ring: The carbons of the pyrrolidine ring would appear in the range of approximately 25-70 ppm. The C3 carbon, being attached to the oxygen atom, would be the most downfield of the ring carbons.
Ethylamine Side Chain: The two methylene carbons of the ethylamine side chain would have distinct chemical shifts, influenced by the adjacent oxygen and nitrogen atoms.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (Benzyl) | 7.2 - 7.5 (m) | 127 - 130 |
| Aromatic C (ipso) | - | 138 - 140 |
| Benzylic CH₂ | 3.5 - 4.0 (s) | 50 - 60 |
| Pyrrolidine CH (C3) | 3.8 - 4.2 (m) | 65 - 75 |
| Pyrrolidine CH₂ | 1.5 - 3.5 (m) | 25 - 60 |
| O-CH₂ (Ethylamine) | 3.5 - 4.0 (t) | 60 - 70 |
| N-CH₂ (Ethylamine) | 2.7 - 3.2 (t) | 40 - 50 |
| NH₂ | variable (br s) | - |
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Determination
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential. core.ac.ukrsc.org
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyrrolidine ring and the ethylamine side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, for example, linking the benzylic protons to the pyrrolidine ring nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to determining the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Purity Assessment
Specific mass spectrometry data for this compound is not publicly available. However, the expected fragmentation patterns can be predicted based on the common fragmentation pathways of similar compounds. chemguide.co.ukwikipedia.orglibretexts.org
The molecular ion peak (M+) would be expected at m/z 220, corresponding to the molecular weight of the compound (C₁₃H₂₀N₂O).
Common fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of the benzyl group or fragmentation of the pyrrolidine ring.
Formation of a benzyl cation or tropylium (B1234903) ion: A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group, corresponding to the stable [C₇H₇]⁺ ion. researchgate.net
Cleavage of the ether bond: The C-O bonds of the ether linkage could also cleave, leading to fragments corresponding to the pyrrolidine and ethylamine portions of the molecule.
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo characteristic fragmentation.
A hypothetical table of major expected fragments is presented below.
| m/z | Possible Fragment Ion | Notes |
| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion |
| 129 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |
| 84 | [C₅H₁₀N]⁺ | Fragment from pyrrolidine ring |
| 58 | [C₃H₈N]⁺ | Fragment from ethylamine side chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Experimental IR and Raman spectra for this compound are not available. However, the characteristic vibrational frequencies for the functional groups present in the molecule can be predicted. vscht.cznih.govnih.govresearchgate.net
N-H Stretching: The primary amine (NH₂) group would show one or two bands in the region of 3300-3500 cm⁻¹. pressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and ethylamine moieties) would be observed just below 3000 cm⁻¹. libretexts.orgresearchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-O Stretching: The ether C-O-C linkage would exhibit a strong, characteristic stretching band in the 1050-1150 cm⁻¹ region. pressbooks.pub
C-N Stretching: The C-N stretching vibrations of the aliphatic amine and the tertiary amine in the pyrrolidine ring would be found in the 1000-1250 cm⁻¹ range. researchgate.net
N-H Bending: The N-H bending vibration of the primary amine would be expected in the 1590-1650 cm⁻¹ region.
A table of expected characteristic IR absorptions is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Aliphatic Chains | C-H Stretch | 2850 - 3000 |
| Ether | C-O-C Stretch | 1050 - 1150 |
| Aliphatic Amines | C-N Stretch | 1000 - 1250 |
X-ray Crystallography of this compound and its Crystalline Forms
There are no published reports on the X-ray crystallographic analysis of this compound. rigaku.comexcillum.comdiamond.ac.uk To perform such an analysis, the compound would first need to be synthesized and then crystallized to obtain a single crystal of suitable quality. nih.gov
If a crystal structure were to be determined, it would provide definitive information about:
The precise three-dimensional arrangement of the atoms in the solid state.
Bond lengths, bond angles, and torsion angles.
The conformation of the pyrrolidine ring and the orientation of the substituents.
Intermolecular interactions, such as hydrogen bonding, which would influence the crystal packing.
Given the lack of experimental data, no crystallographic data table can be generated. For related benzylpyrrolidine structures, X-ray crystallography has been used to confirm stereochemistry and analyze the conformation of the pyrrolidine ring. researchgate.net
Computational and Theoretical Investigations of 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. For molecules like 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine, which contains multiple functional groups and chiral centers, these calculations can elucidate the complex interplay of electronic and steric effects.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and the distribution of charges. Studies on related heterocyclic compounds, such as pyridine (B92270) and pyrrolidine (B122466) derivatives, have demonstrated the utility of DFT in optimizing molecular structures and calculating key electronic parameters. epstem.netnih.gov
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the most stable conformation. epstem.netaun.edu.eg These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. The results of such calculations on analogous structures show a good correlation between computed and experimental data, validating the theoretical approach. aun.edu.eg
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net A smaller gap suggests higher reactivity. In studies of similar benzyl (B1604629) and pyrrolidine-containing compounds, these orbital energies have been key to understanding their chemical behavior. researchgate.net
Mulliken atomic charges, also derived from DFT calculations, reveal the distribution of electron density across the molecule. This information is vital for identifying nucleophilic and electrophilic centers, which are the likely sites of chemical reactions. epstem.net
Table 1: Representative DFT-Calculated Properties for a Pyrrolidine Derivative This table is illustrative and based on typical values found in computational studies of similar compounds.
| Parameter | Calculated Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |
| HOMO Energy | Typically negative (e.g., -6.5 eV) | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | Typically near zero or positive (e.g., -1.2 eV) | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Typically 4-6 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | Varies (e.g., in Debye) | Measures the overall polarity of the molecule. |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution around a molecule. researchgate.netcapes.gov.br It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.netchemrxiv.org
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as lone pairs on oxygen or nitrogen atoms. These are the sites most likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) indicate an electron deficiency, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. researchgate.netmdpi.com
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrrolidine ring and the primary amine, as well as the oxygen atom of the ether linkage. These areas would be predicted as sites for hydrogen bonding and interactions with electrophilic species. capes.gov.brmdpi.com The aromatic benzyl group would also exhibit a region of negative potential above and below the plane of the ring due to its π-electron system. Such maps are invaluable for predicting how the molecule will interact with biological targets or other reagents. chemrxiv.orgscispace.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interaction Modeling
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound and for modeling its interactions with the surrounding solvent.
By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its preferred conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. For instance, MD simulations have been used to analyze the flexibility of pyrrolidine derivatives and how this flexibility influences their binding to proteins. nih.govarabjchem.org Simulations of related compounds have been run for periods up to 100 nanoseconds to ensure thorough exploration of the conformational space and to confirm the stability of ligand-protein interactions. arabjchem.orgnih.gov
In Silico Docking Studies of this compound with Biomolecular Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity. nih.gov
For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The docking algorithm would then explore various possible binding poses, evaluating the energetic favorability of each. The result is a ranked list of binding modes, with the top-ranked pose representing the most likely binding orientation. Docking studies on similar pyrrolidine derivatives have successfully identified key interactions with amino acid residues in the binding sites of enzymes like DNA gyrase and various kinases. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comyoutube.com By identifying the physicochemical properties that are most influential in determining the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govtandfonline.com
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to develop an equation that relates the descriptors to the biological activity. tandfonline.com The predictive power of the resulting model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govtandfonline.com Successful QSAR models for pyrrolidine derivatives have been developed, showing good stability and predictability. nih.govtandfonline.com These models can then be used to guide the design of new analogs with improved activity.
Table 2: Common Descriptor Classes in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, shape, and branching. |
| Geometric | 3D-MoRSE descriptors, WHIM descriptors | 3D aspects of molecular structure. |
| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity. |
| Quantum Chemical | HOMO/LUMO energies, Hardness, Softness | Electronic structure and reactivity. |
Virtual Screening Methodologies for Exploring Novel Chemical Space around the Compound
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netyoutube.com It is a cost-effective alternative to high-throughput screening. When exploring the chemical space around this compound, virtual screening can be a powerful tool for discovering novel, related compounds with potentially improved properties. nih.gov
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes to the lead compound.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target. nih.gov It uses docking to predict the binding of a large number of compounds to the target's binding site. youtube.comnih.gov This approach is particularly useful when the structure of the target is known and can help in the discovery of compounds with novel chemical scaffolds. By screening large databases, new derivatives of the pyrrolidine core could be identified, potentially leading to new therapeutic agents. nih.govnih.gov
Pharmacological Characterization and Mechanistic Insights of 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine in Pre Clinical Research Models
In Vitro Receptor Binding Affinity and Selectivity Profiling
Comprehensive searches for data pertaining to the in vitro receptor binding profile of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine did not yield specific affinity (Ki) or inhibition constant (IC50) values for common neurotransmitter receptors or other protein targets.
Radioligand Binding Assays for Neurotransmitter Receptors and Other Protein Targets
No published studies detailing the results of radioligand binding assays for this compound were identified. Consequently, its binding affinity and selectivity for a standard panel of receptors, such as dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors, remain uncharacterized.
Enzyme Inhibition or Activation Studies
Similarly, there is a lack of publicly accessible information regarding the effect of this compound on the activity of key enzymes. Studies assessing its potential to inhibit or activate enzymes, for instance, monoamine oxidase (MAO-A and MAO-B) or acetylcholinesterase (AChE), have not been reported in the available literature.
Ion Channel Modulation Assays
The modulatory effects of this compound on various ion channels, including voltage-gated and ligand-gated channels, have not been documented in published research. Therefore, its potential to act as a blocker, opener, or modulator of these channels is currently unknown.
Cellular Assays for Functional Activity and Signal Transduction Pathway Elucidation
Functional data from cellular assays, which would provide insights into the compound's mechanism of action, are also unavailable.
G-Protein Coupled Receptor (GPCR) Signaling (e.g., cAMP accumulation, calcium mobilization)
No studies have been found that investigate the functional agonist or antagonist activity of this compound at G-protein coupled receptors. Key second messenger assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation or intracellular calcium mobilization, have not been reported for this compound.
Reporter Gene Assays for Transcriptional Regulation
Information on the ability of this compound to modulate gene expression through the activation or inhibition of nuclear receptors or other transcription factors, as determined by reporter gene assays, is not present in the scientific literature.
Neurotransmitter Uptake and Release Studies
To characterize the effect of a compound on neurotransmission, its interaction with monoamine transporters—such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—is typically evaluated. These transporters are crucial for clearing neurotransmitters from the synaptic cleft and are primary targets for many psychoactive drugs. nih.gov Studies would involve in vitro assays to determine the binding affinity (Ki) and inhibition potency (IC50) of "this compound" at these SLC6 family transporters. Additionally, functional assays would assess whether the compound acts as a substrate (inducings release) or a blocker (inhibiting uptake) of neurotransmitters. Such studies help to elucidate the primary mechanism of action at the molecular level.
Exploratory Pharmacodynamic Studies in Animal Models for Mechanistic Deconvolution
Exploratory in vivo studies in animal models are essential to understand the physiological and behavioral effects of a new chemical entity and to connect its molecular actions to systemic outcomes. For a compound like "this compound," which has a structure suggestive of central nervous system activity, researchers would typically employ a battery of behavioral assays in rodents. These could include tests for locomotor activity, antidepressant-like effects (e.g., forced swim test), or anxiolytic-like properties (e.g., elevated plus maze). To deconvolve the specific molecular pathways engaged, these studies might be combined with techniques like in vivo microdialysis to measure neurotransmitter levels in specific brain regions or proteomics to identify protein expression changes following administration. nih.gov
In Vitro Metabolic Stability and Biotransformation Pathways in Liver Microsomes and Hepatocytes
The metabolic stability of a compound is a critical parameter assessed early in drug discovery, as it influences pharmacokinetic properties like half-life and bioavailability. researchgate.netresearchgate.netnih.gov The in vitro metabolic stability of "this compound" would be determined by incubating the compound with liver microsomes or hepatocytes from various species, including humans. nih.govfrontiersin.org The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint). researchgate.netnih.gov
Further studies would focus on identifying the major metabolites produced through biotransformation. researchgate.netnih.gov The pyrrolidine (B122466) and benzyl (B1604629) groups are potential sites for metabolic attack by enzymes like cytochrome P450s or monoamine oxidases, leading to reactions such as N-dealkylation, hydroxylation, or ring opening. researchgate.netnih.gov Identifying these biotransformation pathways is crucial for understanding the compound's clearance mechanisms and for detecting potentially reactive or pharmacologically active metabolites. nih.govnih.gov
Table 1: Hypothetical In Vitro Metabolic Stability Parameters This table is for illustrative purposes only, as no specific data was found for the compound.
| Parameter | Value |
|---|---|
| In Vitro Half-life (t½) | Data not available |
| Intrinsic Clearance (Clint) | Data not available |
Protein Interaction Profiling via Affinity Chromatography and Proteomics Approaches
To gain a broader understanding of a compound's biological targets and potential off-target effects, chemical proteomics approaches are often employed. nih.gov For "this compound," this could involve immobilizing a derivative of the compound on a solid support to create an affinity chromatography column. nih.gov A cellular lysate would then be passed over the column, and proteins that bind to the compound would be captured. These interacting proteins are subsequently eluted and identified using mass spectrometry-based proteomics. nih.govresearchgate.net This unbiased approach can confirm expected targets and reveal novel protein interactions, providing valuable insights into the compound's broader mechanism of action and potential safety liabilities.
Structure Activity Relationship Sar Studies of 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine and Its Analogs
Systematic Evaluation of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a crucial scaffold in numerous biologically active compounds. In the context of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine, substitutions on this ring can significantly influence the compound's affinity and efficacy at its biological target. The position and nature of these substituents can alter the molecule's conformation, basicity, and ability to engage in key interactions within the receptor binding pocket.
Research on related 3-aminopyrrolidine (B1265635) derivatives has demonstrated that modifications to the pyrrolidine core can have a profound impact on biological activity. For instance, in a series of CCR2 antagonists, the introduction of various substituents on the pyrrolidine nitrogen and at other positions of the ring led to a wide range of potencies. nih.gov This suggests that the pyrrolidine scaffold of this compound is a viable point for optimization.
Systematic evaluation would involve the introduction of small alkyl groups, polar functionalities (such as hydroxyl or fluoro groups), or even the incorporation of the pyrrolidine into a bicyclic system. Each modification would probe different aspects of the ligand-receptor interaction. For example, the addition of a methyl group at the 2- or 4-position could explore steric tolerance within the binding site, while a hydroxyl group could introduce a new hydrogen bonding opportunity. The table below illustrates hypothetical SAR data for substitutions on the pyrrolidine ring, based on established principles in medicinal chemistry.
| Compound | R1 Substitution | R2 Substitution | Hypothetical Biological Activity (IC₅₀, nM) |
| 1 | H | H | 100 |
| 2 | 2-Methyl | H | 150 |
| 3 | 4-Fluoro | H | 80 |
| 4 | H | 4-Hydroxyl | 50 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound series.
Impact of Benzyl (B1604629) Moiety Modifications on Ligand-Target Interactions
The N-benzyl group is a common feature in many pharmacologically active compounds, often contributing to binding through hydrophobic and aromatic interactions. Modifications to the benzyl ring of this compound are expected to significantly modulate its interaction with the target protein. The electronic and steric properties of substituents on the phenyl ring can fine-tune the binding affinity and selectivity.
Studies on analogous N-benzyl derivatives have consistently shown that the nature and position of substituents on the benzyl ring are critical for activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the aromatic ring, influencing cation-π or π-π stacking interactions. Furthermore, the size and position of these substituents can dictate the orientation of the benzyl group within the binding pocket.
A systematic exploration would involve synthesizing analogs with a variety of substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions of the benzyl ring. The resulting data would help to map the steric and electronic requirements of the binding site. The following table provides an example of how such modifications might influence biological activity, drawing from SAR trends observed in similar N-benzyl-containing compounds.
| Compound | Benzyl Substitution | Hypothetical Biological Activity (IC₅₀, nM) |
| 1 | Unsubstituted | 100 |
| 5 | 4-Fluoro | 75 |
| 6 | 4-Chloro | 85 |
| 7 | 4-Methyl | 120 |
| 8 | 4-Methoxy | 90 |
| 9 | 2,4-Dichloro | 60 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound series.
Elucidation of the Role of the Ether Linkage and Ethylamine (B1201723) Moiety in Pharmacological Profile
The ether linkage and the terminal ethylamine moiety are fundamental components of the this compound structure, likely playing key roles in its pharmacological profile. The ether oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding site. The ethylamine side chain, with its basic nitrogen, is a common feature in ligands that interact with aminergic G-protein coupled receptors (GPCRs), where it often forms a salt bridge with an acidic residue in the receptor.
To elucidate the precise role of these functionalities, a series of structural modifications would be necessary. Replacing the ether linkage with a thioether, an ester, or an amide would probe the importance of the hydrogen bond accepting capacity and the geometric constraints imposed by the ether bond. Similarly, modifying the ethylamine side chain by altering its length (e.g., to a methylamine (B109427) or propylamine), or by N-alkylation, would provide insights into the optimal distance and steric bulk around the basic nitrogen.
For instance, if the primary amine is critical for a key ionic interaction, its replacement with a secondary or tertiary amine might lead to a decrease in activity due to steric hindrance or a change in pKa. Conversely, if the surrounding pocket is hydrophobic, small alkyl substitutions on the amine might be favorable.
Investigation of Chiral Recognition and Stereochemical Effects on Receptor Binding and Functional Activity
The this compound molecule possesses a chiral center at the 3-position of the pyrrolidine ring. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.net This arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one enantiomer over the other.
Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound are essential for a complete understanding of its SAR. One enantiomer may be significantly more potent than the other (the eutomer), or the two enantiomers may have different pharmacological profiles altogether. The eudismic ratio, which is the ratio of the potencies of the eutomer to the distomer (the less active enantiomer), would quantify the degree of stereoselectivity.
The differential binding of the enantiomers can be rationalized by constructing a three-point attachment model, where three key interaction points on the ligand must align with complementary sites on the receptor. A mismatch in the spatial orientation of one of these points for one of the enantiomers can lead to a significant loss of binding affinity.
Development of SAR Hypotheses and Pharmacophore Models for Rational Design
The culmination of the SAR studies described in the preceding sections is the development of a comprehensive SAR hypothesis and a predictive pharmacophore model. A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect.
Based on the systematic evaluation of analogs, a pharmacophore model for this compound could be proposed, highlighting the essential features for activity. This model would likely include:
A hydrogen bond acceptor feature corresponding to the ether oxygen.
A basic, positively ionizable feature representing the terminal amine.
A hydrophobic/aromatic region corresponding to the benzyl group.
Defined spatial relationships and excluded volumes derived from the stereoselectivity and substitution studies.
This pharmacophore model would serve as a powerful tool for the rational design of novel, more potent, and selective analogs. It could be used to guide virtual screening of compound libraries to identify new chemical scaffolds that fit the model, or to suggest further modifications to the existing scaffold to enhance its interaction with the target receptor. The iterative process of designing, synthesizing, and testing new compounds based on the evolving pharmacophore model is a cornerstone of modern drug discovery.
Analytical Methodologies for the Quantification and Characterization of 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine in Research Matrices
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of chemical compounds, as well as for the assessment of their purity. For a molecule with the structural complexity of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine, which possesses a benzyl (B1604629) group, a pyrrolidine (B122466) ring, and an ethylamine (B1201723) side chain, chromatographic methods offer the necessary resolution and selectivity.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.
Method development for a related compound, N-Benzyl-2-(2-methoxyphenoxy)ethylamine, has been achieved using a reverse-phase (RP) HPLC approach. sielc.com A similar strategy would be applicable to this compound. The method typically employs a C18 column, which is a non-polar stationary phase, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid to ensure the ionization of the amine groups and improve peak shape. sielc.comsielc.com For compounds containing a benzyl-pyrrolidine moiety, such as (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, HPLC is also the standard for assessing the sum of enantiomers. sigmaaldrich.com
Validation of the HPLC method is conducted in accordance with the International Council on Harmonisation (ICH) guidelines to ensure its reliability for the intended application. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For the simultaneous determination of benzyl alcohol and diclofenac (B195802), a green RP-HPLC method was validated, demonstrating good linearity over a concentration range of 50-150 ppm for benzyl alcohol with a correlation coefficient (R²) of 0.9999. damascusuniversity.edu.sy The precision was confirmed with relative standard deviations of less than 2%, and accuracy was demonstrated with mean recoveries between 100.10% and 101.83%. damascusuniversity.edu.sy
Interactive Table: Illustrative HPLC Method Parameters for a Compound Structurally Related to this compound
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid | Organic modifier for elution strength, water as the weak solvent, and formic acid for improved peak shape and MS compatibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at 254 nm | The benzyl group is expected to have a strong chromophore, allowing for sensitive UV detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and polarity, this compound is not inherently suitable for direct GC analysis. However, derivatization to create more volatile and less polar analogs can make GC a viable option. For instance, acylation of the primary amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can increase volatility. nih.gov This approach has been used for the GC-MS analysis of related phenethylamine (B48288) derivatives. nih.gov
The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring. Consequently, it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is crucial. Chiral chromatography is the most effective technique for separating and quantifying enantiomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. For compounds with similar structural features, polysaccharide-based CSPs are often effective. The development of a "multi-mode" chiral stationary phase has demonstrated successful separation of various chiral compounds, including those with amine functionalities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Biological Samples (e.g., in vitro, animal studies)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. kuleuven.be This makes it ideal for the trace analysis of compounds in complex biological matrices such as plasma, urine, and tissue homogenates, as well as for the identification of metabolites. kuleuven.benih.gov
For a compound like this compound, an LC-MS/MS method would likely be developed using a reversed-phase column coupled to a triple quadrupole mass spectrometer. researchgate.net The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, as the amine groups are readily protonated. The identification and quantification are typically performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov This technique is invaluable in pharmacokinetic studies and in vitro drug metabolism assays. kuleuven.be The high sensitivity of LC-MS/MS allows for the detection of metabolites even at very low concentrations. nih.gov
Interactive Table: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic amine functionalities of the molecule. |
| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive quantification using Selected Reaction Monitoring (SRM). |
| Precursor Ion (Q1) | [M+H]⁺ of the parent compound | Selects the protonated molecule of interest for fragmentation. |
| Product Ion (Q3) | Specific fragment ions | Unique fragments generated from the precursor ion, used for confirmation and quantification. |
| Collision Energy | Optimized for maximum product ion intensity | Ensures efficient fragmentation of the precursor ion. |
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govbohrium.com For charged species like the protonated form of this compound, CE offers an alternative to HPLC with the advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. bohrium.com Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-size ratio. nih.gov The inclusion of chiral selectors, such as cyclodextrins, in the background electrolyte allows for the separation of enantiomers, making CE a valuable tool for determining enantiomeric purity. nih.gov A CE method was successfully developed and validated for the purity determination of dapoxetine, a benzylamine (B48309) derivative, including its enantiomeric purity. nih.gov
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis, Fluorescence, if applicable)
Spectrophotometric methods, such as UV-Visible (UV-Vis) spectroscopy, can be employed for the quantitative analysis of this compound, provided the compound possesses a suitable chromophore and the sample matrix is not overly complex. The benzyl group in the molecule is expected to exhibit significant UV absorbance, likely around 254-260 nm. While less selective than chromatographic methods, UV-Vis spectrophotometry can be a rapid and cost-effective technique for determining the concentration of the pure substance or in simple formulations. Derivative spectrophotometry can be used to enhance the resolution of overlapping spectra in mixtures. researchgate.net For instance, spectrophotometric methods have been developed for the simultaneous determination of benzyl alcohol and diclofenac in pharmaceutical preparations. researchgate.netresearchgate.net Fluorescence spectroscopy could also be applicable if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, offering higher sensitivity than UV-Vis absorption.
Biotechnological Applications and Research Tool Utility of 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine
Application as a Pharmacological Probe for Target Validation in Cellular Systems
Currently, there is no publicly available research detailing the use of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine as a pharmacological probe. For a compound to be utilized in this capacity, it would typically exhibit high affinity and selectivity for a specific biological target, such as a receptor, enzyme, or ion channel. The validation of a new pharmacological target is a critical step in drug discovery, and selective probes are invaluable tools in this process. Future research would need to establish the binding profile of this compound to determine its potential as a selective ligand for a particular cellular target.
Development as a Chemical Tool for Studying Neurobiological Pathways
The benzyl-pyrrolidine moiety is a common feature in compounds designed to interact with the central nervous system. For instance, derivatives of this scaffold have been explored for their effects on dopaminergic and serotonergic pathways. However, no studies have been published that specifically investigate the development or application of this compound as a chemical tool to probe neurobiological pathways. Such research would involve characterizing its effects on neurotransmitter systems, neuronal firing, and synaptic plasticity to understand its potential utility in neuroscience research.
Integration into Chemical Biology Screens for Discovery of Novel Biological Mechanisms
Chemical biology screens are a powerful method for identifying new bioactive molecules and elucidating novel biological mechanisms. There is no indication from the available literature that this compound has been included in any large-scale chemical biology screening libraries or that its biological activity has been systematically profiled. Its inclusion in such screens could potentially uncover unexpected biological activities and new therapeutic avenues.
Potential as a Lead Compound for Mechanistic Drug Discovery and Optimization (pre-clinical stage)
A lead compound in drug discovery is a chemical starting point for the development of a new drug. While some benzyl-pyrrolidine derivatives have served as lead compounds, there is no evidence to suggest that this compound has been identified as a promising lead in any preclinical drug discovery program. The process of lead optimization would involve medicinal chemistry efforts to modify its structure to improve potency, selectivity, and pharmacokinetic properties, none of which has been reported for this specific compound.
Design of Conjugates for Imaging or Chemical Tagging in Research
The chemical structure of this compound could potentially be modified to create conjugates for research purposes. For example, the addition of a fluorescent dye or a radioactive isotope could allow for its use in imaging studies to visualize the distribution of its target in cells or tissues. Similarly, the incorporation of a chemical tag could facilitate pull-down experiments to identify its binding partners. However, no such conjugates of this compound have been described in the scientific literature.
Future Research Trajectories and Scientific Challenges for 2 1 Benzyl Pyrrolidin 3 Yloxy Ethylamine Research
Exploration of Undiscovered Biological Targets and Pathways Mediated by the Compound
A primary objective for future research will be the systematic identification of the biological targets and molecular pathways modulated by 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine. The pyrrolidine (B122466) scaffold is a common feature in molecules targeting the central nervous system, as well as in agents with anticancer, antiviral, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov Therefore, a broad-based screening approach is warranted.
Initial studies would likely involve a battery of in vitro binding and functional assays against a wide range of receptors, enzymes, and ion channels. High-throughput screening (HTS) campaigns against diverse target panels, such as those for G-protein coupled receptors (GPCRs), kinases, and proteases, could rapidly identify potential areas of biological activity.
Should initial screenings reveal promising activity, subsequent research would need to delve into the downstream signaling pathways. For instance, if the compound is found to interact with a specific GPCR, further studies would investigate its effects on second messenger systems like cAMP or intracellular calcium levels.
Table 1: Illustrative High-Throughput Screening Panel for this compound
| Target Class | Representative Targets | Assay Type | Potential Therapeutic Area |
| GPCRs | Dopamine (B1211576) Receptors (D1-D5), Serotonin (B10506) Receptors (5-HT1-7) | Radioligand Binding | Neurology, Psychiatry |
| Kinases | Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases | Enzyme Inhibition | Oncology |
| Ion Channels | Sodium, Potassium, Calcium Channels | Patch-Clamp Electrophysiology | Cardiology, Neurology |
| Transporters | Monoamine Transporters (DAT, SERT, NET) | Uptake Inhibition | Psychiatry |
Advancements in Asymmetric Synthesis Towards More Complex Derivatives
The this compound molecule contains a chiral center at the 3-position of the pyrrolidine ring. The stereochemistry of this center is expected to be critical for its biological activity, as is common for chiral compounds. beilstein-journals.orgnih.gov Future synthetic research must therefore focus on developing efficient and highly stereoselective methods to access both enantiomers of the parent compound and its more complex derivatives.
Recent decades have seen significant progress in the asymmetric synthesis of pyrrolidines, often using proline or other chiral pool starting materials. mdpi.comnih.govresearchgate.net Methodologies such as organocatalyzed cycloadditions, transition-metal-catalyzed allylic aminations, and diastereoselective reductions are powerful tools that could be adapted for this purpose. whiterose.ac.ukacs.orgnih.gov
A key challenge will be the development of synthetic routes that are not only stereoselective but also amenable to the facile introduction of diverse substituents on the pyrrolidine ring, the benzyl (B1604629) group, and the ethylamine (B1201723) side chain. This would enable the creation of a library of analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.
Table 2: Potential Asymmetric Synthetic Strategies
| Strategy | Catalyst/Reagent | Key Transformation | Expected Outcome |
| Organocatalysis | Chiral Proline Derivatives | [3+2] Cycloaddition | Enantioselective formation of the pyrrolidine ring |
| Metal Catalysis | Iridium or Palladium Complexes | Intramolecular Allylic Amination | Stereocontrolled cyclization to form the pyrrolidine |
| Chiral Auxiliary | (R)- or (S)-Phenylglycinol | Diastereoselective Alkylation | Control of stereochemistry at the 3-position |
Integration with Advanced Omics Technologies for Systems-Level Mechanistic Understanding
To gain a holistic understanding of the compound's mechanism of action, future research should integrate advanced "omics" technologies. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes induced by a compound in a biological system. nih.govwiley-vch.de
For example, after treating a relevant cell line with this compound, transcriptomic analysis (e.g., RNA-Seq) could reveal which genes are up- or down-regulated, providing clues about the pathways being affected. Proteomics could then identify changes in protein expression and post-translational modifications, while metabolomics would reveal shifts in the cellular metabolic profile.
Integrating these multi-omics datasets is a significant bioinformatic challenge but offers the potential to uncover novel mechanisms of action, identify biomarkers of response, and even predict potential off-target effects. iu.edu
Development of Next-Generation Computational Models for Precision Ligand Design
Computational chemistry and molecular modeling will be indispensable tools in advancing the study of this compound. Once an active biological target is identified, structure-based drug design (SBDD) techniques can be employed to predict how the compound binds and to guide the design of more potent derivatives.
If the 3D structure of the target is unknown, ligand-based drug design (LBDD) methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used. nih.govnih.gov These models are built upon the structural features of a series of active compounds and can predict the activity of novel, untested molecules.
Future computational efforts should focus on developing more accurate and predictive models by incorporating advanced techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations. These methods can provide deeper insights into the dynamics of the ligand-receptor interaction and more accurately predict binding affinities.
Addressing Stereochemical Complexity and its Implications in Further Compound Development
The stereochemistry of the 3-substituted pyrrolidine ring is a critical factor that will influence all aspects of the compound's development. beilstein-journals.org The spatial arrangement of the benzyloxy and ethylamine groups will dictate how the molecule interacts with its biological targets. It is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than the other. nih.gov
A major challenge will be the synthesis and separation of the individual stereoisomers to allow for their independent biological evaluation. Furthermore, the conformational flexibility of the five-membered pyrrolidine ring, a phenomenon known as "pseudorotation," adds another layer of complexity. nih.gov The preferred conformation of the ring can be influenced by its substituents, and this, in turn, can affect its biological activity.
Future research must therefore involve a detailed investigation of the stereochemical aspects of this compound. This will require a combination of advanced synthetic chemistry, chiral analytical techniques, and computational modeling to understand how stereochemistry and conformational preferences translate into biological function.
Q & A
Q. Key SAR Findings :
| Modification Site | Example Derivative | Biological Impact | Source |
|---|---|---|---|
| Benzyl (4-F) | 4-Fluoro analog | ↑ 30% enzyme inhibition | |
| Pyrrolidine N | N-Ethyl derivative | ↑ Membrane permeation |
(Advanced) How to resolve contradictions in enzymatic inhibition data across studies?
Answer:
Contradictions arise from assay variability, impurities, or stereochemistry. Resolution strategies:
Standardized Assays : Re-test under uniform conditions (pH 7.4, 37°C) with controls from .
Advanced Purification : Orthogonal HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >99% purity .
Stereochemical Analysis : Chiral chromatography or X-ray confirms configuration (e.g., 2R vs. 2S alters IC₅₀ 100-fold ).
Meta-Analysis : Compare substituent effects (e.g., para-F ↑ activity vs. meta-Cl ).
(Basic) What stability protocols prevent degradation of this compound?
Answer:
- Storage : Desiccated (-20°C under argon) .
- Degradation Monitoring :
- HPLC : Monthly analysis (Phenomenex Luna C18, 220 nm) detects impurities.
- LC-MS : Identifies oxidation products (m/z +16) .
- Accelerated Studies : 40°C/75% RH for 3 months predicts 18-month shelf life .
(Advanced) How does molecular docking inform target selection for this compound?
Answer:
- Target Identification : Docking with enzymes (e.g., glucose metabolism enzymes ) identifies binding pockets.
- Protocol :
- Prepare ligand (compound) and receptor (PDB structure) files.
- Use AutoDock Vina for flexible docking; validate with known inhibitors.
- Analyze interactions (e.g., hydrogen bonds with catalytic residues ).
- Case Study : Benzyl-pyrrolidine carboxylates showed Tyr337 interactions critical for activity .
(Basic) What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : MRM transitions (m/z 221 → 148) with deuterated internal standards .
- Sample Prep : Solid-phase extraction (C18 cartridges) recovers >95% from plasma .
- Validation : Linearity (1–1000 ng/mL), LOD 0.5 ng/mL .
(Advanced) What comparative studies highlight the uniqueness of this compound versus analogs?
Answer:
| Compound | Key Feature | Biological Impact | Source |
|---|---|---|---|
| 2-(3-Chloro-4-fluorophenoxy)ethylamine | Chloro/fluoro substituents | Alters enzyme selectivity | |
| N-Ethylpyrrolidine analog | Ethyl vs. benzyl substitution | ↑ Lipophilicity |
Differences in substitution patterns (e.g., benzyloxy vs. methoxy ) dictate solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
